molecular formula C14H10ClN3O2S2 B2878418 2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 895473-59-3

2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2878418
CAS No.: 895473-59-3
M. Wt: 351.82
InChI Key: YGOZRFQWPLJYRX-UHFFFAOYSA-N
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Description

The compound 2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a structurally complex molecule featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-yl group at position 5 and a sulfanyl acetamide linkage to a 4-chlorophenyl moiety. The 1,3,4-oxadiazole scaffold is widely recognized in medicinal chemistry for its metabolic stability, hydrogen-bonding capacity, and versatility in drug design .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S2/c15-9-3-5-10(6-4-9)22-8-12(19)16-14-18-17-13(20-14)11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOZRFQWPLJYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and thiophene-2-carboxylic acid.

    Formation of Intermediate: The 4-chlorobenzoic acid is esterified with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate is then cyclized to form the 1,3,4-oxadiazole ring.

    Thioether Formation: The thiophene-2-carboxylic acid is converted to its corresponding thiol, which is then reacted with the oxadiazole intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Material Science: The unique combination of functional groups makes it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity. The oxadiazole ring can act as a bioisostere for amides, potentially enhancing the compound’s stability and binding affinity.

Comparison with Similar Compounds

Antimicrobial Activity

  • Shah et al. () : A derivative with a 4-acetamidophenyl group exhibited potent activity against S. aureus (MIC: 63 µg/mL), highlighting the role of polar substituents in antibacterial efficacy .
  • Trimethoxyphenyl Derivatives () : N-Phenyl derivatives with 3,4,5-trimethoxyphenyl groups demonstrated broad-spectrum antimicrobial activity, suggesting methoxy groups enhance membrane penetration .

Anticancer Activity

  • Compound 154 (): Displayed an IC50 of 3.8 µM against A549 lung cancer cells, with 25-fold selectivity over noncancerous HEK cells. The 4-chlorophenyl and pyrimidine groups were critical for potency .
  • Phthalazinone Derivatives (): Derivatives with fused phthalazinone rings showed anti-proliferative activity, though bulkier structures may reduce solubility compared to the target compound’s simpler oxadiazole-thiophene system .

Enzyme Inhibition

  • Compounds : Derivatives with 2-methoxy-5-chlorophenyl groups inhibited acetylcholinesterase (AChE), indicating that chloro and methoxy substituents synergize in neurological targets .

Biological Activity

2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a chlorophenyl group, a thiophene ring, and an oxadiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClN3O2SC_{14}H_{10}ClN_3O_2S, and it has a molecular weight of 325.76 g/mol. The presence of the oxadiazole ring is particularly noteworthy as compounds containing this moiety have been associated with various pharmacological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of this ring show efficacy against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

CompoundActivityTarget OrganismReference
This compoundModerate to strongSalmonella typhi, Bacillus subtilis

Antitubercular Activity

Studies have also explored the antitubercular potential of oxadiazole derivatives. For instance, compounds similar to this compound were found to inhibit Mycobacterium bovis BCG effectively . This activity is attributed to the ability of these compounds to interact with mycobacterial enzymes critical for fatty acid biosynthesis.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Cell Membrane Disruption : Interaction with membrane components leading to increased permeability.
  • Bioisosteric Effects : The oxadiazole ring may enhance binding affinity to biological targets due to its structural similarity to amides.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

  • Antimicrobial Screening : A comprehensive screening revealed that derivatives with a similar structure demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
    • Key Findings :
      • Compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 0.003 to 0.125 µg/mL against resistant strains.
      • Structural modifications significantly influenced antimicrobial potency.
  • Molecular Docking Studies : These studies indicated favorable binding interactions between the oxadiazole derivatives and target enzymes such as InhA in Mycobacterium tuberculosis, suggesting a potential pathway for drug development .

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